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Compound of Interest

Compound Name: Parethoxycaine hydrochloride

Cat. No.: B086068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Parethoxycaine hydrochloride (CAS 136-46-9), a local anesthetic. The following sections
detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with generalized experimental protocols for acquiring such spectra. This
document is intended to serve as a valuable resource for researchers and professionals
engaged in the analysis and development of pharmaceutical compounds.

Spectroscopic Data Summary

The spectroscopic data for Parethoxycaine and its hydrochloride salt are compiled from various
databases. While a complete experimental dataset for the hydrochloride salt is not publicly
available, the following tables summarize the most relevant accessible information.

Table 1: *H NMR Spectroscopic Data of Parethoxycaine
(Free Base)

The following proton NMR data was obtained for the free base of Parethoxycaine in deuterated
chloroform (CDCIs) at 400 MHz.
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Chemical Shift (6) ppm Multiplicity
1.05 Triplet

141 Triplet

2.61 Quartet

2.85 Triplet

4.03 Quartet

4.30 Triplet

6.88 Doublet
7.95 Doublet

Data sourced from the Human Metabolome Database (HMDB).

Table 2: *C NMR Spectroscopic Data of Parethoxycaine
Hydrochloride

As of the latest search, a publicly accessible, detailed experimental 13C NMR spectrum for
Parethoxycaine hydrochloride is not available.

Table 3: Mass Spectrometry Data of Parethoxycaine
(Free Base)

The following mass spectrometry data is for the free base of Parethoxycaine, obtained via Gas
Chromatography-Mass Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio

(miz) Relative Intensity Proposed Fragment
mlz

86 Base Peak [CH2=N(CH2CH3s)z]*
265 Parent Peak [M]*+
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Data corresponds to NIST number 408679.[1] A complete list of fragment intensities is not
publicly available.

Table 4: IR Spectroscopic Data of Parethoxycaine
Hydrochloride

As of the latest search, a publicly accessible, detailed experimental IR spectrum for
Parethoxycaine hydrochloride is not available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are intended to serve as a guide and may require optimization for
specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: A sample of Parethoxycaine hydrochloride (typically 5-10 mg for *H,
20-50 mg for 13C) is dissolved in a suitable deuterated solvent (e.g., Deuterated Chloroform -
CDCls, Deuterium Oxide - D20, or Dimethyl Sulfoxide-de - DMSO-ds) in @ 5 mm NMR tube. A
small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for
chemical shift calibration.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition:
o The spectrometer is tuned and locked onto the deuterium signal of the solvent.
o Shimming is performed to optimize the homogeneity of the magnetic field.

o For 'H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include the spectral width, acquisition time, and number of scans.
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o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans is usually required due to the lower natural abundance
of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the internal standard.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: A dilute solution of Parethoxycaine hydrochloride is prepared in a
volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for
Electrospray lonization - ESI).

e Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., ESI
or Electron lonization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or
Orbitrap) is used. For GC-MS, the sample is introduced via a gas chromatograph.

o Data Acquisition:

o Direct Infusion ESI-MS: The sample solution is introduced directly into the ionization
source at a constant flow rate. The mass spectrometer is set to scan a relevant m/z range.

o GC-EI-MS: The sample is injected into the GC, where it is vaporized and separated on a
capillary column. The separated components then enter the EI source, where they are
fragmented and analyzed by the mass spectrometer.

o Data Analysis: The resulting mass spectrum shows the relative abundance of different ions
as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and
the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Methodology:

e Sample Preparation: For a solid sample like Parethoxycaine hydrochloride, the Attenuated
Total Reflectance (ATR) technique is commonly used. A small amount of the solid powder is
placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding
the sample with potassium bromide and pressing it into a thin disk.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

» Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is
first recorded. The sample is then placed in the beam path, and the sample spectrum is
acquired. The instrument records the interferogram, which is then Fourier-transformed to
produce the IR spectrum.

o Data Analysis: The spectrum displays the percentage of transmittance or absorbance of
infrared radiation at different wavenumbers (cm~1). The characteristic absorption bands are
correlated to specific functional groups within the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
pharmaceutical compound like Parethoxycaine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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